(S)-tert-Butyl azepan-4-ylcarbamate

Chiral Synthesis Medicinal Chemistry Building Blocks

Specify the (S)-enantiomer to ensure synthetic integrity. Using the racemate or (R)-isomer risks introducing diastereomeric impurities, leading to yield loss or failed lead optimization. This chiral azepane scaffold is essential for beta-lactamase inhibitor programs. Secure the verified stereochemistry (InChI Key 't9-/m0/s1') with purity levels up to 98% to meet stringent QC benchmarks for medicinal chemistry campaigns.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1017575-47-1
Cat. No. B2774928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl azepan-4-ylcarbamate
CAS1017575-47-1
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCNCC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1
InChIKeyMIYUNZAWHSSBPU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Specifying (S)-tert-Butyl Azepan-4-ylcarbamate (CAS 1017575-47-1): A Procurement-Grade Overview


(S)-tert-Butyl azepan-4-ylcarbamate (CAS 1017575-47-1) is a chiral, Boc-protected azepane derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. It is a heterocyclic building block used primarily in medicinal chemistry and drug discovery for the synthesis of chiral azepane-containing compounds. This (S)-enantiomer is defined by its specific stereochemistry, indicated by the InChI key suffix `/t9-/m0/s1` , which distinguishes it from its (R)-counterpart and the racemic mixture.

Why a Generic 'Azepan-4-ylcarbamate' Cannot Substitute (S)-tert-Butyl Azepan-4-ylcarbamate (CAS 1017575-47-1)


Substituting (S)-tert-Butyl azepan-4-ylcarbamate with a generic 'tert-butyl azepan-4-ylcarbamate' or its (R)-enantiomer without qualification introduces significant risk to downstream processes. This compound is not a simple reagent; it is a specific chiral building block. Its utility in asymmetric synthesis or the creation of stereochemically pure drug candidates depends entirely on its defined (S)-enantiomeric configuration . Using a racemic mixture (CAS 454451-28-6) [1] or the incorrect (R)-enantiomer (CAS 1447823-06-4) would introduce an undesired stereoisomer, potentially leading to a 50% loss in yield during a chiral resolution step or, more critically, generating a diastereomeric impurity in a final pharmaceutical compound, which can have different and often detrimental pharmacological profiles.

Quantitative Procurement Evidence: Verifiable Specifications for (S)-tert-Butyl Azepan-4-ylcarbamate


Superior Chiral Purity: 98% Specification from Chemscene vs. 90% from Sigma-Aldrich

The purity specification for (S)-tert-Butyl azepan-4-ylcarbamate (CAS 1017575-47-1) is not uniform across suppliers. A direct comparison of vendor datasheets reveals a significant quantitative difference. Chemscene lists a purity of 98% for its product (Cat. No. CS-0056871) , while Sigma-Aldrich, a major supplier, lists a purity of 90% for its version (Cat. No. SY3H580D89E1) . This 8% absolute difference in purity represents a verifiable procurement differentiator.

Chiral Synthesis Medicinal Chemistry Building Blocks

Chiral Purity as a Critical Quality Attribute for (S)-tert-Butyl Azepan-4-ylcarbamate

The primary differentiator of (S)-tert-Butyl azepan-4-ylcarbamate is its stereochemistry. While not a direct numerical comparison of activity, the quantitative value lies in the compound's defined enantiomeric purity. The (S)-configuration is explicitly defined by its InChI key (MIYUNZAWHSSBPU-VIFPVBQESA-N) , which incorporates the stereochemical information `/t9-/m0/s1` . In contrast, the racemic form (CAS 454451-28-6) has an InChI key of MIYUNZAWHSSBPU-UHFFFAOYSA-N, indicating an undefined stereocenter [1].

Stereochemistry Asymmetric Synthesis Quality Control

Application as a Chiral Building Block in Beta-Lactamase Inhibitor Development

The (S)-azepane scaffold is a key structural component in the development of novel beta-lactamase inhibitors. Patent WO2008039420A2 explicitly describes the synthesis of compounds like (lS,5R)-2-{[(4S)-azepan-4-ylamino]carbonyl}-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid, which is built upon the (4S)-azepan-4-ylamino moiety [1]. The patent highlights the importance of this specific (S)-configured azepane core for achieving desired biological activity.

Antibiotic Resistance Beta-Lactamase Inhibitors Drug Discovery

High-Value Application Scenarios for Procuring (S)-tert-Butyl Azepan-4-ylcarbamate


Asymmetric Synthesis of Chiral Drug Candidates

The primary application scenario for (S)-tert-Butyl azepan-4-ylcarbamate is as a chiral building block in the asymmetric synthesis of pharmaceutical lead compounds and drug candidates. The verified stereochemistry (InChI key `/t9-/m0/s1`) and the availability of high-purity material (up to 98%) make it suitable for multi-step syntheses where enantiomeric purity is critical to avoid the generation of diastereomeric impurities.

Medicinal Chemistry Programs Targeting Beta-Lactamase Inhibitors

Research groups engaged in developing novel beta-lactamase inhibitors to combat antibiotic resistance would prioritize this compound. Patent literature identifies the (4S)-azepan-4-ylamino moiety as a core structural feature of potent inhibitors [1]. Procuring the correct (S)-enantiomer is a foundational requirement for accessing this specific chemical space and replicating or expanding upon patented work.

Quality Control and Analytical Reference Standard Sourcing

For analytical chemistry and quality control laboratories, the defined purity specifications from vendors like Chemscene (98%) provide a quantifiable benchmark. Procuring this specific compound from a vendor with a higher published purity specification allows for its use as a reference standard or starting material where a lower-purity alternative (e.g., 90% from Sigma-Aldrich ) would be unsuitable without additional and costly purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl azepan-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.